molecular formula C28H42Cl2N2O2 B1666963 Bialamicol HCl CAS No. 3624-96-2

Bialamicol HCl

Cat. No. B1666963
CAS RN: 3624-96-2
M. Wt: 509.5 g/mol
InChI Key: IFXRKGAERHEAEY-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Bialomicol Hydrochloride is a bio-active chemical.

Scientific Research Applications

Halogenated Analogs and Antimalarial Activity

Bialamicol HCl's antimalarial properties have been explored through the synthesis of its halogenated analogs. Research by Schlosser, Michel, and Croft (1996) demonstrated that introducing halogens into Bialamicol HCl did not significantly alter its pharmacological activity. However, modifications such as the addition of HBr to the vinyl groups or substitution with Me led to a significant increase in activity against Leishmania and Trypanosoma (Schlosser, Michel, & Croft, 1996).

Herbicide Resistance and Biotechnological Applications

The gene conferring resistance to the herbicide bialaphos (bar), which contains phosphinothricin (a glutamate analog), was characterized by Thompson et al. (1987). This gene, originating from Streptomyces hygroscopicus, produces an enzyme that acetylates phosphinothricin. This discovery has implications for the development of herbicide-resistant plants and inter-species gene transfer (Thompson et al., 1987).

Breeding for Enhanced Production

Takebe et al. (1989) conducted a breeding study focused on biochemical engineering to enhance the production of bialaphos, a herbicide related to Bialamicol. Their study aimed at obtaining strains with high productivity and yield from inexpensive substrates under low oxygen supply. This research is crucial for developing cost-effective and efficient production methods for bialaphos (Takebe et al., 1989).

properties

CAS RN

3624-96-2

Product Name

Bialamicol HCl

Molecular Formula

C28H42Cl2N2O2

Molecular Weight

509.5 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride

InChI

InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H

InChI Key

IFXRKGAERHEAEY-UHFFFAOYSA-P

SMILES

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl

Canonical SMILES

CC[NH+](CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)C[NH+](CC)CC)O)CC=C.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bialamicol Hydrochloride;  Bialamicol hydrochloride [USAN];  CAM 807;  CAM-807;  Camoform hydrochloride;  CI 301;  CI-301;  NSC 6386;  PAA 701 dihydrochloride;  PAA-701;  PAA-701 dihydrochloride;  SN 6771 dihydrochloride;  UNII-VIQ3X36S8C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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